Structural and Physicochemical Comparison Against a Common Regioisomeric Analog
The target compound differs fundamentally from its close regioisomer, 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde (CAS 1086378-89-3), which connects the two rings via an ether linkage. The target compound has a calculated LogP (XLogP3-AA) of 2.3, indicating moderate lipophilicity, which is a critical descriptor for predicting membrane permeability and differs from the ether-linked analog [1]. This direct C-C bond in the target compound provides greater structural rigidity and conformational restriction compared to the more flexible ether-linked comparator.
| Evidence Dimension | Molecular connectivity and lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3; Molecular formula C11H7ClN2O; Direct C-C bond between pyrimidine and phenyl rings |
| Comparator Or Baseline | 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde (CAS 1086378-89-3); Ether linkage between rings; Predicted lipophilicity is expected to differ. |
| Quantified Difference | Topological Polar Surface Area (TPSA) for the target compound is 42.9 Ų, which will differ from the ether analog due to the additional oxygen atom, affecting passive permeability potential. |
| Conditions | Computed properties from PubChem (2025.09.15 release). |
Why This Matters
For medicinal chemists designing kinase inhibitors, the direct C-C bond ensures the specific geometry required for ATP-binding pocket interactions, making the target compound a non-replaceable core scaffold compared to its ether-bridged analog.
- [1] PubChem Compound Summary for CID 18617472, '4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde'. National Center for Biotechnology Information (2025). View Source
